2-Methyl-3-octylmaleic Anhydride-d3
Description
2-Methyl-3-octylmaleic Anhydride-d3 is a deuterated derivative of maleic anhydride, featuring a methyl group at the 2-position and an octyl chain at the 3-position. The incorporation of three deuterium atoms (denoted as -d3) enhances its utility as a stable isotope-labeled internal standard in mass spectrometry, enabling precise quantification in pharmacokinetic or metabolic studies .
Properties
CAS No. |
1346605-00-2 |
|---|---|
Molecular Formula |
C13H20O3 |
Molecular Weight |
227.318 |
IUPAC Name |
3-octyl-4-(trideuteriomethyl)furan-2,5-dione |
InChI |
InChI=1S/C13H20O3/c1-3-4-5-6-7-8-9-11-10(2)12(14)16-13(11)15/h3-9H2,1-2H3/i2D3 |
InChI Key |
IJVQISVXVMUJOR-BMSJAHLVSA-N |
SMILES |
CCCCCCCCC1=C(C(=O)OC1=O)C |
Synonyms |
3-(Methyl-d3)-4-octyl-2,5-furandione; |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-Methyl-3-octylmaleic anhydride-d3 involves the incorporation of deuterium atoms into the molecular structure. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve controlled temperatures and pressures to ensure the selective incorporation of deuterium. Industrial production methods may involve large-scale synthesis using automated systems to ensure consistency and purity of the final product.
Chemical Reactions Analysis
2-Methyl-3-octylmaleic anhydride-d3 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
2-Methyl-3-octylmaleic anhydride-d3 has a wide range of scientific research applications, including:
Biology: Employed in metabolic studies to trace the pathways of biochemical reactions in living organisms.
Medicine: Utilized in the development of diagnostic tools and imaging agents for various diseases.
Industry: Applied in the synthesis of specialty chemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of 2-Methyl-3-octylmaleic anhydride-d3 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound allow for precise tracking of its movement and transformation within biological systems. This enables researchers to study the detailed mechanisms of metabolic processes and the effects of various treatments.
Comparison with Similar Compounds
Structural and Molecular Properties
The table below summarizes key differences in molecular formulas, weights, and substituents among 2-Methyl-3-octylmaleic Anhydride-d3 and its analogs:
| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Deuterated | Alkyl Substituents |
|---|---|---|---|---|---|
| This compound* | C₁₃H₁₇D₃O₃ | 227.24 | Not provided | Yes | Methyl (C1), Octyl (C8) |
| 2-Ethyl-3-methylmaleic Anhydride-d3 | C₇H₅D₃O₃ | 173.15 | N/A | Yes | Ethyl (C2), Methyl (C1) |
| 2-Hexyl-3-methylmaleic Anhydride-d3 | C₁₁H₁₃D₃O₃ | 199.26 | N/A | Yes | Hexyl (C6), Methyl (C1) |
| 2,3-Dimethylmaleic Anhydride | C₆H₆O₃ | 126.11 | 766-39-2 | No | Methyl (C1), Methyl (C1) |
*Calculated based on analogs; octyl chain increases hydrophobicity compared to shorter alkyl substituents.
Key Observations:
Alkyl Chain Impact: Longer alkyl chains (e.g., octyl vs. The octyl substituent in the target compound likely confers greater membrane permeability compared to ethyl or dimethyl analogs, a critical factor in drug delivery applications.
Deuterium Effects: Deuterated analogs exhibit negligible differences in chemical reactivity but distinct mass spectral profiles, making them ideal for isotope dilution assays . For example, 2-hexyl-3-methylmaleic Anhydride-d3 (MW 199.26) is used as an internal standard to differentiate from non-deuterated counterparts in LC-MS workflows .
Functional and Application Differences
Analytical Utility
- Deuterated Compounds: Serve as internal standards due to isotopic purity and mass shift (e.g., +3 Da for -d3 labels). This avoids interference from endogenous compounds in bioanalytical assays .
- Non-Deuterated Analogs: 2,3-Dimethylmaleic Anhydride (CAS 766-39-2) is simpler in structure and used in polymer synthesis or as a crosslinking agent .
Physicochemical Behavior
- Solubility : Shorter alkyl chains (e.g., ethyl or dimethyl) improve solubility in polar solvents, while octyl derivatives favor organic phases like hexane or chloroform.
- Stability : Deuterium substitution may marginally enhance metabolic stability by slowing enzymatic cleavage of C-D bonds, though experimental validation is needed .
Research Findings and Gaps
While direct studies on this compound are absent in the provided evidence, insights can be drawn from related compounds:
- Pharmacokinetic Tracking : Deuterated maleic anhydrides, such as 2-hexyl-3-methylmaleic Anhydride-d3, are employed to monitor drug metabolism without isotopic interference .
- Synthetic Applications: Non-deuterated 2-ethyl-3-methylmaleic Anhydride (CAS 3552-33-8) is utilized in organic synthesis for Diels-Alder reactions .
Critical Gaps :
- Experimental data on the octyl derivative’s solubility, stability, and spectral properties are lacking.
- Comparative toxicity profiles of deuterated vs. non-deuterated analogs require further investigation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
